molecular formula C15H13N3OS B3022359 (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol CAS No. 21358-25-8

(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol

Cat. No.: B3022359
CAS No.: 21358-25-8
M. Wt: 283.4 g/mol
InChI Key: FLFNFBNMROZZDL-UHFFFAOYSA-N
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Description

(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a mercapto (-SH) group at position 5, and a hydroxymethylphenyl moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Synthetic routes typically involve cyclization of thiosemicarbazide precursors or S-alkylation of triazole-thiol intermediates. For example, analogous compounds are synthesized via condensation of 4-amino-5-mercapto-triazoles with aldehydes or ketones, followed by reduction of ketones to secondary alcohols .

Properties

IUPAC Name

3-[hydroxy(phenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-13(11-7-3-1-4-8-11)14-16-17-15(20)18(14)12-9-5-2-6-10-12/h1-10,13,19H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFNFBNMROZZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NNC(=S)N2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152173
Record name 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21358-25-8
Record name 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21358-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol has been investigated for its potential to inhibit bacterial growth and fungal infections. The presence of mercapto groups enhances its reactivity, allowing it to interact with biological targets effectively.

Antidiabetic Effects
Studies have explored the compound's role as an inhibitor of alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. By inhibiting these enzymes, the compound may help manage blood sugar levels, making it a candidate for antidiabetic drug development.

Agricultural Applications

Herbicidal Activity
Recent studies have identified this compound derivatives as potential herbicides. These derivatives demonstrated significant herbicidal activity against specific plant species without causing toxicity to crops like maize and wheat. The mechanism involves the inhibition of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis .

Coordination Chemistry

Ligand Formation
The compound's mercapto groups allow it to function as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science applications. These metal complexes may exhibit enhanced catalytic properties due to the electronic effects of the triazole moiety.

Material Science

Development of Novel Materials
Due to its unique chemical structure, this compound is being explored for the synthesis of novel materials with specific properties. Its ability to form strong bonds with metals makes it suitable for creating advanced materials used in electronics and photonics.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial effects against various bacterial strains. The research highlighted the compound's mechanism of action through disruption of bacterial cell membranes.

Case Study 2: Herbicide Development

In agricultural research focusing on herbicides, derivatives of this compound were tested for their efficacy against common weeds. The results indicated that specific formulations could effectively control weed populations while minimizing harm to crops .

Mechanism of Action

The mechanism of action of (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of triazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol - 4-phenyl
- 5-SH
- 3-(phenylmethanol)
C₁₅H₁₂N₃OS High polarity due to -OH; moderate lipophilicity Potential enzyme inhibition (e.g., phytoene desaturase)
(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol - 4-CF₃-phenyl
- 5-benzylthio
C₂₃H₁₈F₃N₃OS Enhanced lipophilicity (logP ~3.2); strong electron-withdrawing CF₃ Potent phytoene desaturase inhibitor (IC₅₀ = 0.82 µM)
[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol - 4-ethyl
- 5-phenethyl
C₁₃H₁₇N₃O Increased steric bulk; lower polarity Unreported biological activity; likely reduced binding affinity
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol - 4-Br-phenyl
- 3-thioethanol
C₂₁H₁₇BrN₃OS Bromine enhances halogen bonding; higher molecular weight (439.3 g/mol) Neurotropic agent (preliminary activity)
3-[1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-2-phenylquinazolin-4(3H)-one - Quinazoline hybrid
- 5-SH
C₃₁H₂₄N₆OS Extended conjugation; dual heterocyclic core Anticancer potential (in vitro assays)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : CF₃ () and Br () improve enzyme inhibition via electrostatic and halogen bonding .
  • Hydrophobic Substituents : Benzylthio () and phenethyl () groups enhance membrane permeability but may reduce solubility .

Biological Activity

(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H16N4OS
  • IUPAC Name : this compound

This structure features a triazole ring with a mercapto group and a phenyl group, contributing to its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of the triazole framework exhibit notable antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with microbial enzymatic pathways or membrane integrity.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

Antidiabetic Activity

The compound has also been investigated for its potential antidiabetic effects. It appears to inhibit key enzymes involved in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. This inhibition can lead to reduced glucose absorption in the intestine.

Mechanism of Action :

  • Enzyme Inhibition : The mercapto group facilitates binding to the active site of these enzymes.
  • Blood Glucose Regulation : By slowing carbohydrate digestion, it helps maintain lower blood sugar levels post-meal.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa7Caspase activation leading to apoptosis
MCF710Disruption of mitochondrial function
A5495Induction of oxidative stress

Case Studies

  • Study on Antimicrobial Effects :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of triazole derivatives against resistant strains of bacteria. Results indicated that this compound showed significant activity against multi-drug resistant E. coli.
  • Antidiabetic Research :
    Research conducted by Zhang et al. explored the effect of this compound on diabetic rats. The results demonstrated a marked decrease in fasting blood glucose levels after treatment with the compound compared to control groups.
  • Antitumor Study :
    In a study published in Cancer Letters, researchers found that treatment with this compound led to increased apoptosis in human breast cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology : Traditional methods involve refluxing precursors (e.g., 4-amino-5-mercapto-1,2,4-triazole derivatives) with aldehydes in ethanol under acidic conditions, followed by purification via recrystallization . Microwave-assisted synthesis (e.g., 100°C, 150 W, 16 min) can reduce reaction times and improve yields (up to 57–89%) by enhancing reaction homogeneity . Key parameters to optimize include solvent choice (methanol/ethanol), acid catalysts (HCl), and temperature control.

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

  • Methodology : Compare spectral data (¹H/¹³C NMR, IR) with literature values for analogous triazole derivatives . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or TLC monitors reaction progress and purity . For example, used TLC to track intermediate formation during microwave synthesis.

Q. What preliminary biological screening strategies are recommended for assessing antimicrobial or antiproliferative activity?

  • Methodology : Use in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and cancer cell lines (e.g., MCF-7). evaluated quinolone-triazole hybrids via broth microdilution (MIC values) and MTT assays, noting the importance of solubility (DMSO/PBS) and dose-response curve validation .

Advanced Research Questions

Q. How can computational models (e.g., DFT, QSAR) predict the toxicity or bioactivity of this compound, and how do these predictions align with experimental data?

  • Methodology : Use tools like GUSAR and TEST to estimate acute toxicity (LD₅₀) and prioritize compounds for synthesis. classified similar triazoles as low-toxic (LD₅₀ > 1666 mg/kg in rats), but experimental validation via in vivo studies (e.g., serum transaminase levels, hematological profiling) is critical to resolve discrepancies between predicted and observed toxicity .

Q. What challenges arise in resolving crystal structures of triazole derivatives, and how can intermolecular interactions (e.g., hydrogen bonding) be analyzed?

  • Methodology : Single-crystal X-ray diffraction (monoclinic P2₁/c space group) requires high-purity samples and cryogenic conditions. reported unit cell parameters (a=7.494 Å, β=97.455°) and hydrogen-bonding networks (O–H···N/S interactions). Use software like SHELX for refinement (R-factor < 0.04) .

Q. How do solvent polarity and reaction pathways influence regioselectivity in triazole functionalization?

  • Methodology : Polar aprotic solvents (e.g., N,N-dimethylacetamide) favor nucleophilic substitution at the triazole’s sulfur or nitrogen sites. demonstrated that LiHMDS in THF/DMA promoted amidation at the 3-position, while ethanol/HCl facilitated cyclocondensation . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR.

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent MIC values across studies)?

  • Methodology : Standardize assay protocols (e.g., inoculum size, incubation time) and validate compound stability under test conditions. and highlighted batch-to-batch purity variations as a key factor; HPLC-MS quantification of active isomers or degradation products is recommended .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Ethanol reflux, recrystallization Microwave-assisted, LiHMDS-mediated reactions
Characterization NMR, TLC, melting point X-ray crystallography, HRMS/MS²
Biological Assays Broth microdilution (MIC) In vivo toxicity profiling (transaminases)
Data Analysis Dose-response curves QSAR/DFT modeling, crystallographic refinement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
Reactant of Route 2
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(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol

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